LogP and Bioconcentration Factor Differentiation: Ethyl Perfluorononanoate vs. C8 and C10 Perfluorinated Esters
The calculated LogP (ACD/LogP) for Ethyl Perfluorononanoate is 8.27, which is a critical parameter for predicting environmental partitioning and bioaccumulation [1]. This value is substantially higher than estimated values for the shorter-chain C8 perfluorooctanoic acid ethyl ester (LogP ~6.8) and lower than the longer-chain C10 perfluorodecanoic acid ethyl ester (LogP ~9.5), positioning Ethyl Perfluorononanoate as a specific mid-chain standard for calibrating bioaccumulation models. The corresponding ACD/BCF (pH 5.5 and 7.4) is calculated at 108,835.09, indicating a high theoretical bioconcentration potential that is chain-length specific [1].
BCF 108,835
| Evidence Dimension | Lipophilicity and Bioaccumulation Potential |
|---|---|
| Target Compound Data | LogP = 8.27; ACD/BCF = 108,835.09 |
| Comparator Or Baseline | C8 perfluorooctanoic acid ethyl ester (LogP ~6.8); C10 perfluorodecanoic acid ethyl ester (LogP ~9.5) |
| Quantified Difference | LogP increase of ~1.47 units over C8 homolog; BCF >100,000 threshold |
| Conditions | ACD/Labs Percepta Platform PhysChem Module calculated values |
Why This Matters
This chain-length-dependent lipophilicity directly affects analytical method development, environmental fate modeling, and the selection of appropriate internal standards for PFAS quantification.
- [1] ChemSpider. Ethyl perfluorononanoate. ACD/LogP and ACD/BCF calculated properties. View Source
